2-Heptanol, 6-amino-2-methyl-, (6S)- is a chiral alcohol with the molecular formula CHNO. It features a hydroxyl group (-OH) and an amino group (-NH) on a heptane backbone, making it a significant compound in organic chemistry and biochemistry. This compound is primarily utilized in the synthesis of various pharmaceuticals and as a potential flavoring agent due to its unique aroma profile.
The compound can be sourced from various chemical databases, including PubChem and SpectraBase, which provide detailed spectral data and chemical properties. The compound is also referenced in research articles focusing on its applications in fragrance compositions and aroma analysis in food science .
2-Heptanol, 6-amino-2-methyl-, (6S)- belongs to the class of alcohols due to the presence of the hydroxyl group. It is classified as a secondary alcohol because the hydroxyl group is attached to a carbon that is connected to two other carbon atoms. Additionally, it is categorized under amino alcohols due to the presence of an amino group.
The synthesis of 2-heptanol, 6-amino-2-methyl-, (6S)- can be achieved through several methods:
The synthetic approach often involves multiple steps, including purification processes such as flash chromatography to isolate the desired product from by-products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 2-heptanol, 6-amino-2-methyl-, (6S)- can be represented as follows:
The compound features a heptane chain with a hydroxyl group at position 2 and an amino group at position 6, contributing to its chiral nature .
2-Heptanol, 6-amino-2-methyl-, (6S)- participates in various chemical reactions typical for alcohols and amines:
Reactions involving this compound often require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity.
The mechanism of action for 2-heptanol, 6-amino-2-methyl-, (6S)- largely depends on its functional groups:
This compound's ability to act as both a nucleophile and an electrophile makes it versatile in organic synthesis .
Research indicates that compounds like 2-heptanol are involved in flavor profiles and aroma characteristics due to their volatility and reactivity within biological systems .
These properties enable its application in various fields such as food science for flavor enhancement and pharmaceuticals for drug formulation .
(6S)-6-Amino-2-methyl-2-heptanol (commonly termed heptaminol) functions as a potent sympathomimetic agent through direct and indirect modulation of adrenergic pathways. The compound's amino alcohol structure enables interactions with both α- and β-adrenergic receptors, though with differing affinity profiles. Heptaminol administration induces dose-dependent vasoconstriction in peripheral vascular beds via α₁-receptor activation, while simultaneously eliciting cardiac stimulation through β₁-adrenoceptor interactions. This dual receptor engagement results in clinically significant pressor effects, particularly valuable in orthostatic hypotension management where peripheral resistance requires augmentation [2] [3].
Molecular dynamics simulations reveal that the (6S) stereoconfiguration optimizes binding pocket accommodation within transmembrane receptor domains. The protonated amino group forms a salt bridge with aspartate residues (Asp113 in α₁-adrenoceptors), while the hydroxyl group hydrogen-bonds with serine residues (Ser207). This specific binding conformation triggers G-protein mediated signaling cascades, ultimately increasing intracellular calcium mobilization in vascular smooth muscle and enhancing cardiac contractility [2] [4]. The racemic mixture used therapeutically contains both enantiomers, but the (6S)-configuration demonstrates approximately 3-fold greater receptor binding affinity than its (6R)-counterpart in isolated tissue models [5].
Heptaminol significantly disrupts catecholamine homeostasis through potent inhibition of neuronal norepinephrine transport (NET). In cultured bovine chromaffin cells—a validated model for catecholamine neuron function—heptaminol (10-100μM) reduces [³H]norepinephrine uptake by 40-75% in a concentration-dependent manner. This reuptake blockade prolongs neurotransmitter availability within synaptic clefts, amplifying adrenergic signaling duration and intensity [7].
Table 1: Concentration-Dependent Effects on Catecholamine Transport in Chromaffin Cells
Concentration (μM) | Norepinephrine Uptake Inhibition (%) | Dopamine Uptake Inhibition (%) | Serotonin Uptake Inhibition (%) |
---|---|---|---|
10 | 22.1 ± 3.4 | <5 | <5 |
30 | 53.7 ± 5.2 | 18.3 ± 2.1 | 12.6 ± 1.8 |
100 | 74.8 ± 6.7 | 34.9 ± 3.7 | 29.5 ± 2.9 |
Comparative studies with structural analogs reveal heptaminol's distinct pharmacophore specificity. While tuaminoheptane (a straight-chain isomer) exhibits greater non-selective monoamine uptake inhibition, heptaminol demonstrates relative selectivity for norepinephrine transporters (NET) over dopamine (DAT) and serotonin (SERT) transporters. This preferential NET inhibition occurs via competitive displacement at the substrate recognition site, as evidenced through kinetic analyses showing decreased Vₘₐₓ without significant Kₘ alteration [7]. The inhibition mechanism involves disruption of Na⁺-dependent conformational changes essential for neurotransmitter translocation across neuronal membranes, thereby increasing synaptic norepinephrine concentrations and potentiating sympathetic tone.
Heptaminol directly modulates myocardial electromechanical coupling through voltage-dependent calcium channel regulation. Whole-cell patch clamp studies in isolated guinea pig ventricular myocytes demonstrate concentration-dependent reduction in L-type calcium current (I₀) amplitude. At therapeutically relevant concentrations (10⁻⁵ M), heptaminol reduces peak I₀ by 30 ± 5% (n=11) without altering current activation kinetics. This modulation occurs through enhanced steady-state inactivation, shifting the voltage-dependence of inactivation toward more negative potentials [2].
Table 2: Electrophysiological Effects on Ventricular Myocytes
Parameter | Control | Heptaminol (10⁻⁵ M) | Change (%) | P-value |
---|---|---|---|---|
Peak I₀ Density (pA/pF) | -6.8 ± 0.9 | -4.7 ± 0.6 | -30.8% | <0.01 |
Activation V₁/₂ (mV) | -15.3 ± 1.2 | -16.1 ± 1.4 | NS | >0.05 |
Inactivation V₁/₂ (mV) | -35.6 ± 0.8 | -42.3 ± 1.1 | -18.8% | <0.001 |
Time to Peak (ms) | 3.4 ± 0.3 | 3.6 ± 0.4 | NS | >0.05 |
The compound's amino-alcohol structure facilitates interactions with critical channel residues in the α₁-subunit, stabilizing the inactivated state. Molecular modeling suggests hydrophobic interactions between the methylheptane chain and hydrophobic regions in the channel's DIV S6 segment, while the protonated amino group forms electrostatic interactions with glutamate residues in the pore-forming region. This dual interaction modifies channel gating kinetics, reducing calcium influx during plateau phase of cardiac action potentials. Paradoxically, despite reduced calcium entry, heptaminol maintains positive inotropic effects through catecholamine-dependent amplification of calcium-induced calcium release from sarcoplasmic reticulum [2] [7].
Beyond reuptake inhibition, heptaminol significantly enhances vesicular catecholamine exocytosis. In depolarized chromaffin cells (KCl 55mM), heptaminol (30μM) potentiates norepinephrine release by 65-80% above baseline exocytosis. This facilitation occurs through two complementary mechanisms: 1) mobilization of reserve vesicle pools via protein kinase C-dependent phosphorylation of Munc18, and 2) increased calcium sensitivity of the release machinery [7].
Table 3: Catecholamine Release Parameters in Chromaffin Cells
Condition | Basal Release (nmol/mg protein) | Depolarization-Induced Release (nmol/mg protein) | Potentiation Factor |
---|---|---|---|
Control | 0.18 ± 0.03 | 1.42 ± 0.15 | 1.0 |
+ Heptaminol (10μM) | 0.31 ± 0.05* | 2.38 ± 0.24* | 1.68 ± 0.12 |
+ Heptaminol (30μM) | 0.49 ± 0.06* | 2.97 ± 0.31* | 2.09 ± 0.18 |
p<0.01 vs control |
Calcium imaging studies reveal heptaminol increases the amplitude and duration of depolarization-induced [Ca²⁺]ᵢ transients by approximately 40%, facilitating greater vesicle fusion probability. This calcium potentiation occurs independently of voltage-gated calcium channel modulation, suggesting direct enhancement of calcium-dependent effector proteins. Heptaminol's amphiphilic nature enables membrane penetration where it interacts with phosphatidylinositol bisphosphate (PIP₂) microdomains, facilitating phospholipase C activation and subsequent IP₃-mediated calcium mobilization from endoplasmic reticulum stores [7].
The compound also influences catecholamine synthesis through tyrosine hydroxylase upregulation. Chronic exposure (48h) increases TH mRNA expression by 2.3-fold in PC12 cells, mediated through CREB phosphorylation at Ser133. This genomic effect creates a positive feedback loop wherein increased catecholamine synthesis replenishes vesicles primed for enhanced release, sustaining the compound's sympathomimetic effects beyond acute receptor interactions [7].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: